Demecolceine

Microtubule Dynamics Tubulin Pharmacology Antimitotic Assays

Demecolceine (colchiceine) is a tropolone alkaloid that binds tubulin at a site distinct from colchicine (KI=125 μM), enabling 5–10-fold weaker but tunable microtubule disruption. Its ~2-fold higher chemotherapeutic index and lower in vivo toxicity (LD50 oral mouse ~25.53 mg/kg) make it safer for chronic in vivo models and plant polyploidy induction where colchicine's narrow safety margin is limiting. The unique scaffold supports design of next-generation antimitotics capable of overcoming colchicine resistance. Choose demecolceine for colchicine-independent tubulin pharmacology probes.

Molecular Formula C20H23NO5
Molecular Weight 357.4 g/mol
CAS No. 518-11-6
Cat. No. B016296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemecolceine
CAS518-11-6
Synonyms(7S)-6,7-Dihydro-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-benzo[a]heptalen-9(5H)-one;  7-Deacetamido-7-(methylamino)colchiceine; _x000B_N-Desacetyl-N-methylcolchiceine;  NSC 36559; 
Molecular FormulaC20H23NO5
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC
InChIInChI=1S/C20H23NO5/c1-21-14-7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12-6-8-15(22)16(23)10-13(12)14/h6,8-10,14,21H,5,7H2,1-4H3,(H,22,23)
InChIKeyATWWYGQDYGSWQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Demecolceine (CAS 518-11-6): A Colchicine Analog with Distinct Tubulin-Binding Profile and Reduced Toxicity


Demecolceine (also known as colchiceine) is a tropolone alkaloid derived from Colchicum species and a structural analog of colchicine, differing by the presence of a tropolone C-ring and the substitution of the N-acetyl group with an N-methyl moiety [1]. It acts as an antimitotic agent by binding to tubulin and inhibiting microtubule polymerization, with a mechanism that is kinetically and site-specifically distinct from that of colchicine [2]. The compound exhibits an I50 of 20 μM for microtubule assembly inhibition in vitro, is less toxic than colchicine, and demonstrates a different binding site preference on the tubulin dimer [2]. These characteristics position demecolceine as a specialized research tool for probing tubulin pharmacology, plant chromosome doubling studies, and antimitotic mechanism investigations where colchicine's high affinity and toxicity present experimental limitations.

Why Colchicine, Demecolcine, and Other Antimitotics Cannot Simply Replace Demecolceine


Generic substitution among antimitotic agents fails because even structurally similar colchicinoids exhibit divergent binding kinetics, site specificity, and toxicity profiles that critically alter experimental outcomes. Demecolceine binds to tubulin with a 5-10 fold lower potency than colchicine in polymerization assays, yet it recognizes an alternative or overlapping binding site that does not fully compete with colchicine (KI = 125 μM) [1][2]. This partial site overlap allows demecolceine to serve as a pharmacological probe for distinguishing colchicine-site-dependent versus -independent microtubule functions—a capability not shared by demecolcine or podophyllotoxin. Furthermore, demecolceine's reduced in vivo toxicity (LD50 oral mouse ~25.53 mg/kg) and its ~2-fold higher chemotherapeutic index compared to colchicine make it preferable for long-term cell culture or in vivo studies where colchicine's narrow therapeutic window precludes extended exposure . These functional and safety differences are not captured by mere potency comparisons and require compound-specific selection criteria.

Demecolceine (CAS 518-11-6): Quantitative Differentiation Against Key Comparators


Microtubule Assembly Inhibition: Demecolceine Exhibits 5-10x Lower Potency Than Colchicine

Demecolceine inhibits microtubule assembly with an I50 of 20 μM in vitro, which is 5-10 times higher (less potent) than the concentration required for colchicine to achieve equivalent inhibition in parallel tubulin polymerization assays [1]. This differential potency is critical for applications requiring controlled, partial microtubule disruption without complete mitotic arrest [2].

Microtubule Dynamics Tubulin Pharmacology Antimitotic Assays

Tubulin Binding Affinity: Demecolceine's KA of 1.2×10⁴ M⁻¹ Defines a Distinct Binding Site

Demecolceine binds to tubulin with an association constant (KA) of 1.2 ± 0.7 × 10⁴ M⁻¹, which is substantially weaker than the high-affinity colchicine-tubulin interaction (Kd ~10⁻⁷ M) [1]. Moreover, demecolceine's competitive inhibition of colchicine binding yields a KI of 125 μM, indicating poor displacement and suggesting it occupies an alternative or overlapping binding site distinct from the canonical colchicine pocket [1].

Tubulin Binding Receptor Mapping Structure-Activity Relationship

Toxicity Profile: Demecolceine Offers ~2x Higher Chemotherapeutic Index Than Colchicine

Demecolceine demonstrates a superior safety margin compared to colchicine in animal models. While both compounds share similar acute oral LD50 values in mice (demecolceine ~25.53 mg/kg; colchicine ~25.53 mg/kg), the chemotherapeutic index (ratio of toxic dose to effective antitumor dose) for demecolceine is approximately 2-fold higher than that of colchicine . This enhanced index permits in vivo antimitotic studies with reduced systemic toxicity risk.

Toxicity Therapeutic Window In Vivo Pharmacology

Axonal Transport Inhibition: Demecolceine Matches Colchicine Efficacy at Higher Concentrations

In frog sciatic nerve preparations, demecolceine inhibited fast axonal transport to a comparable extent as colchicine, but required 5-10 times higher concentrations to achieve equivalent inhibition of purified brain tubulin polymerization in vitro [1]. This concentration-dependent functional equivalence underscores demecolceine's utility as a less potent but equally efficacious microtubule-disrupting agent in neuronal systems.

Axonal Transport Neuronal Cytoskeleton Microtubule Function

Structure-Activity Divergence: Demecolceine Analogs Show Distinct SAR from Colchicine Series

The structure-activity relationships (SAR) for demecolceine (colchiceine) analogs differ fundamentally from those of colchicine derivatives [1]. This divergence stems from demecolceine's unique binding mode and the partial non-overlap with the colchicine receptor site, providing a distinct chemical scaffold for medicinal chemistry exploration of tubulin-targeted agents.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Demecolceine (CAS 518-11-6): High-Value Research and Industrial Application Scenarios


Pharmacological Dissection of Tubulin Binding Sites and Microtubule Function

Due to its weak competitive inhibition of colchicine binding (KI = 125 μM) and distinct tubulin binding site [1], demecolceine is an ideal tool for differentiating colchicine-site-mediated microtubule effects from alternative tubulin interactions. Researchers can use demecolceine in combination with colchicine to map binding site overlap and to study colchicine-site-independent microtubule regulation.

Controlled Microtubule Depolymerization in Neuronal and Axonal Transport Studies

Demecolceine's 5-10 fold lower potency in inhibiting tubulin polymerization compared to colchicine [1] allows for graded, concentration-dependent microtubule disruption. This property is particularly valuable in neurobiology experiments where complete microtubule collapse is undesirable, enabling investigators to titrate the level of depolymerization to probe functional thresholds in axonal transport and synaptic plasticity.

In Vivo Antimitotic Studies Requiring Reduced Systemic Toxicity

The ~2-fold higher chemotherapeutic index of demecolceine relative to colchicine [1] makes it a preferred agent for in vivo tumor models or chronic treatment regimens where colchicine's narrow safety margin would cause unacceptable toxicity. This advantage extends to plant polyploidy induction, where repeated or prolonged exposure to antimitotic agents is necessary.

Medicinal Chemistry Exploration of Novel Tubulin-Binding Chemotypes

The distinct structure-activity relationships of demecolceine analogs compared to colchicine derivatives [1] provide a unique chemical starting point for designing next-generation antimitotic drugs. Medicinal chemists can exploit this scaffold to develop compounds with improved pharmacokinetic properties, reduced toxicity, or the ability to overcome colchicine-resistance mechanisms.

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